5-Bromo-4-chloro-3-indolyl sulfate

Description

Historical Trajectory of Indigogenic Chromogenic Substrates in Enzymology

Indigogenic chromogenic substrates have a rich history in the field of enzymology, with their roots tracing back to the study of indigo (B80030) dyes. mdpi.com For centuries, indigo was a prized natural dye extracted from plants like Indigofera tinctoria. mdpi.combeilstein-journals.orgresearchgate.net The process involved the enzymatic hydrolysis of a precursor molecule, indican, to produce indoxyl, which then oxidized to form the insoluble blue pigment, indigo. mdpi.comresearchgate.nettaylorandfrancis.com This natural process laid the conceptual groundwork for the development of synthetic chromogenic substrates for enzyme detection.

The application of these principles in the laboratory for detecting enzyme activity began with the use of indoxyl esters and glycosides. nih.govtandfonline.com Early research focused on the hydrolysis of various substituted indoxyl acetates for enzyme histochemistry. nih.govtandfonline.com The goal was to create a substrate that, when acted upon by a specific enzyme, would release a molecule that rapidly forms a colored, insoluble product at the site of enzymatic activity. This would allow for the precise localization of the enzyme within tissues or cells.

A significant advancement in this area was the introduction of halogenated indoxyl derivatives. It was discovered that the identity and position of halogen substituents on the indoxyl moiety influence the color and physical properties of the resulting indigoid dye. nih.govtandfonline.com Specifically, substrates like 5-bromo-4-chloro-indoxyl acetate (B1210297) were found to produce smaller dye particles with less diffusion, leading to a more accurate localization of enzyme activity. nih.govtandfonline.com This led to the synthesis of a variety of indigogenic substrates for detecting a wide range of enzymes, including esterases, phosphatases, and glycosidases. nih.gov

The development of these substrates was not without its challenges. The oxidation of the intermediate indoxyl to the final indigo dye needed to be rapid to prevent diffusion and blurring of the results. nih.govtandfonline.com This was often achieved by the addition of an oxidizing agent, such as a mixture of potassium ferricyanide (B76249) and potassium ferrocyanide. nih.govtandfonline.com The principles established through the study of these early indigogenic substrates paved the way for the development of more sophisticated and specific chromogenic and fluorogenic substrates used in modern biochemistry and molecular biology.

Chemical Classification and Significance of 5-Bromo-4-chloro-3-indolyl Sulfate (B86663) as a Substrate

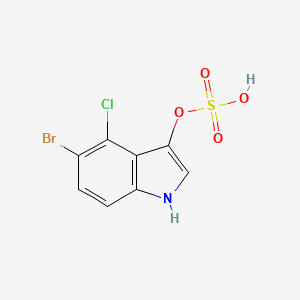

5-Bromo-4-chloro-3-indolyl sulfate, often referred to as X-Sulfate, belongs to the class of chemical compounds known as indigogenic chromogenic substrates. gbiosciences.com Specifically, it is a halogenated indolyl sulfate. sigmaaldrich.comcymitquimica.com Chemically, it is the potassium salt of the sulfate ester of 5-bromo-4-chloro-3-indoxyl. sigmaaldrich.comcymitquimica.com Its structure consists of an indole (B1671886) ring system substituted with a bromine atom at the 5th position, a chlorine atom at the 4th position, and a sulfate group at the 3rd position. sigmaaldrich.com

The significance of this compound lies in its utility as a substrate for detecting the activity of sulfatase enzymes, particularly arylsulfatases. gbiosciences.comscientificlabs.comsigmaaldrich.com In its intact form, the compound is colorless and soluble. dcfinechemicals.combiosynth.com However, when the sulfate group is cleaved by a sulfatase enzyme, it releases 5-bromo-4-chloro-3-indoxyl. gbiosciences.com This intermediate product is unstable and undergoes a rapid oxidative dimerization to form an intensely colored, insoluble blue precipitate. gbiosciences.comwikipedia.org This precipitate is a halogenated indigo dye, specifically 5,5'-dibromo-4,4'-dichloro-indigo. wikipedia.org

This property makes this compound a valuable tool in various biochemical and microbiological applications. It allows for the colorimetric detection of sulfatase activity in a variety of contexts, including:

Histochemistry: For the localization of sulfatase activity in tissue sections.

Microbiology: In chromogenic media for the identification and differentiation of microorganisms based on their sulfatase activity.

Enzyme Assays: For the quantification of sulfatase activity in solution.

The presence of the bromine and chlorine atoms on the indole ring is crucial for the properties of the final dye. These halogens contribute to the intense blue color and the insolubility of the precipitate, which are essential for producing a sharp and well-defined signal at the site of enzyme activity. nih.govtandfonline.com

Fundamental Principles of Indolyl Chromogen Formation via Enzymatic Hydrolysis

The formation of a colored product from this compound is a two-step process initiated by enzymatic activity.

Step 1: Enzymatic Hydrolysis

The first step is the enzymatic cleavage of the sulfate group from the this compound molecule. This reaction is catalyzed by a sulfatase enzyme. The enzyme recognizes the sulfate ester linkage and hydrolyzes it, releasing the sulfate ion and the indoxyl derivative, 5-bromo-4-chloro-3-indoxyl. gbiosciences.com

Step 2: Oxidative Dimerization

The 5-bromo-4-chloro-3-indoxyl molecule released in the first step is a highly reactive and diffusible intermediate. nih.govtandfonline.com In the presence of an oxidizing agent, typically molecular oxygen from the air, two molecules of 5-bromo-4-chloro-3-indoxyl undergo oxidative dimerization. nih.govtandfonline.comwikipedia.org This reaction involves the formation of a covalent bond between the 2-positions of two indoxyl molecules, resulting in the formation of the intensely blue and insoluble pigment, 5,5'-dibromo-4,4'-dichloro-indigo. wikipedia.org

2 (this compound) + O₂ --(Sulfatase)--> 5,5'-Dibromo-4,4'-dichloro-indigo (blue precipitate) + 2 SO₄²⁻ + 2 H₂O

The rate of the second step, the oxidative dimerization, is critical for the successful application of this substrate. A rapid reaction ensures that the colored product precipitates at the site of enzyme activity, providing a high-resolution localization of the enzyme. nih.govtandfonline.com In some applications, an oxidizing catalyst, such as a mixture of potassium ferricyanide and potassium ferrocyanide, may be added to accelerate the formation of the indigo dye and minimize diffusion of the indoxyl intermediate. nih.govtandfonline.com

This fundamental principle of enzymatic release of an indoxyl derivative followed by oxidative dimerization to a colored indigo dye is a common mechanism for a variety of indigogenic substrates used in biochemistry and molecular biology. nih.govtandfonline.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrClNO4S |

|---|---|

Molecular Weight |

326.55 g/mol |

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) hydrogen sulfate |

InChI |

InChI=1S/C8H5BrClNO4S/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14/h1-3,11H,(H,12,13,14) |

InChI Key |

KZKSBQXQOQUOQO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1NC=C2OS(=O)(=O)O)Cl)Br |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OS(=O)(=O)O)Cl)Br |

Origin of Product |

United States |

Methodological Frameworks for 5 Bromo 4 Chloro 3 Indolyl Sulfate in Academic Research

Quantitative and Qualitative Arylsulfatase Activity Assays

Assays utilizing 5-Bromo-4-chloro-3-indolyl sulfate (B86663) are fundamental for both the qualitative visualization and quantitative measurement of arylsulfatase activity. The principle of these assays is the enzymatic hydrolysis of the sulfate ester bond in the X-Sulfate molecule. This reaction releases an indoxyl derivative which, in the presence of oxygen, undergoes dimerization to form the intensely colored 5,5'-dibromo-4,4'-dichloro-indigo. The formation of this blue product provides a direct and localized indicator of enzyme activity.

Spectrophotometric and colorimetric methods are commonly employed for the quantitative analysis of arylsulfatase activity using 5-Bromo-4-chloro-3-indolyl sulfate. researchgate.net In these methods, the enzymatic reaction is typically carried out in a liquid phase, and the resulting blue precipitate is either solubilized or kept in suspension to measure its absorbance at a specific wavelength, usually around 615 nm. merckmillipore.com The intensity of the blue color is directly proportional to the amount of product formed, which in turn reflects the level of arylsulfatase activity.

Conventional colorimetric methods for determining arylsulfatase activity have often utilized substrates like p-nitrophenyl sulfate, where the release of p-nitrophenol is measured. google.com However, the use of this compound offers the advantage of a visible, insoluble product, which can be particularly useful for certain applications. The sensitivity of these assays can be influenced by factors such as pH, temperature, and the presence of activating or inhibiting substances. For instance, studies have shown that certain arylamines can enhance the in vitro activity of bacterial arylsulfatase by interacting with the substrate. nih.gov

| Parameter | Description | Reference |

| Substrate | This compound (potassium salt) | sigmaaldrich.comsigmaaldrich.com |

| Enzyme | Arylsulfatase | nih.gov |

| Product | 5,5'-dibromo-4,4'-dichloro-indigo (insoluble blue precipitate) | merckmillipore.com |

| Detection Wavelength | ~615 nm | merckmillipore.com |

The insoluble nature of the product formed from this compound makes it an excellent substrate for in-gel and membrane-based enzyme detection systems. nih.gov In these techniques, proteins are typically separated by electrophoresis on a polyacrylamide gel. Following separation, the gel can be incubated with a solution containing X-Sulfate. At the locations within the gel where arylsulfatase is present, the enzymatic reaction will occur, leading to the formation of a visible blue band. This allows for the direct visualization and localization of arylsulfatase activity within the gel.

This method, often referred to as zymography, can provide valuable information about the presence and relative molecular weight of different arylsulfatase isoenzymes. nih.gov Similarly, in membrane-based assays like Western blotting, after transferring proteins from a gel to a membrane, the membrane can be incubated with X-Sulfate to detect the presence of arylsulfatase. These techniques are highly specific and sensitive, offering an alternative to antibody-based detection methods. nih.gov

Microbial Research: Arylsulfatase-Dependent Detection and Differentiation

In the field of microbiology, this compound is instrumental in the detection and differentiation of microorganisms based on their arylsulfatase activity. researchgate.netnih.gov This is particularly useful for identifying specific bacterial or fungal species that produce this enzyme.

The fundamental principle behind using X-Sulfate for microbial identification lies in the fact that arylsulfatase production can be a specific characteristic of certain microorganisms. nih.gov When microorganisms capable of producing arylsulfatase are grown on a culture medium containing this compound, they will hydrolyze the substrate. The subsequent formation of the blue indigo (B80030) dye directly at the site of microbial growth results in colored colonies, allowing for their easy identification and differentiation from non-arylsulfatase-producing organisms. chromagar.com This enzymatic activity is often used in conjunction with other biochemical tests to provide a more definitive identification.

Chromogenic media are specialized culture media that contain substrates which, when acted upon by specific microbial enzymes, produce colored compounds. nih.gov The design of chromogenic media for the detection of arylsulfatase-expressing microorganisms involves the incorporation of this compound into a suitable agar (B569324) base. ijpras.com The evaluation of such media involves assessing their sensitivity and specificity in detecting the target microorganisms.

For example, a study might compare the growth and color development of various bacterial species on a newly designed chromogenic agar containing X-Sulfate against traditional culture methods. chromagar.com The effectiveness of the medium is determined by its ability to accurately identify arylsulfatase-positive organisms while inhibiting the growth of or not producing color with non-target organisms. These media can significantly reduce the time and labor required for microbial identification in clinical and environmental laboratories. ijpras.com

| Organism Group | Enzyme Targeted | Substrate | Colony Color |

| Escherichia coli | β-glucuronidase | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | Blue/Indigo |

| Klebsiella, Enterobacter, Serratia group | β-glucosidase | Indoxyl-β-D-glucoside | Green |

| Arylsulfatase-producing bacteria | Arylsulfatase | This compound | Blue |

Note: This table provides examples of how different chromogenic substrates are used to differentiate microbial groups. The specific color can vary depending on the exact formulation of the medium.

Histochemical and Cytochemical Localization of Arylsulfatase Activity

In histochemistry and cytochemistry, this compound is used to visualize the location of arylsulfatase activity within tissues and cells. nih.gov This technique allows researchers to understand the distribution and cellular localization of the enzyme, providing insights into its physiological roles. When a tissue section or cell preparation is incubated with X-Sulfate, the enzymatic activity leads to the in-situ precipitation of the blue indigo dye at the site of the enzyme. This provides a high-resolution localization of arylsulfatase activity. This method is analogous to immunohistochemistry but detects enzyme activity directly rather than the presence of an antigen.

Methodological Adaptations for In Situ Visualization in Biological Specimens

The utility of this compound as a chromogenic substrate for detecting sulfatase activity in situ is highly dependent on the methodological framework. Successful visualization requires specific adaptations to preserve enzyme activity while ensuring adequate penetration of the substrate into the tissue.

A primary consideration is the choice of fixative. The fixation process is critical for preserving tissue morphology and immobilizing the target enzyme. However, many common fixatives can diminish or destroy enzyme activity. For instance, in applications involving the related substrate 5-bromo-4-chloro-3-indolyl-β-d-galactoside (X-gal), acetone (B3395972) has been shown to be a more effective fixative than glutaraldehyde (B144438) or paraformaldehyde for deep tissue staining. nih.gov Acetone fixation maintains enzymatic activity, allowing for detection in deeper tissue layers, whereas other fixatives may limit detection to superficial areas. nih.gov This principle is applicable when using this compound to ensure the target sulfatase enzyme remains active throughout the specimen.

Combining the chromogenic staining with other molecular techniques, such as in situ hybridization (ISH), requires further methodological adjustments. portico.orgnih.gov For example, when performing β-galactosidase staining alongside ISH, the staining is typically completed first. portico.org The specimen is then processed for whole-mount in situ hybridization. This sequential approach helps to prevent interference between the two detection systems. portico.org Similar considerations are necessary when pairing this compound staining with other visualization methods to ensure compatibility and clear results.

The composition of the staining buffer is also a critical factor that can be adapted. For chromogenic substrates like X-gal, the staining solution often includes potassium ferricyanide (B76249) and potassium ferrocyanide, which facilitate the oxidative dimerization of the indolyl intermediate to form the final colored precipitate. nih.gov The pH and ionic strength of the buffer must be optimized for the specific sulfatase being detected to ensure maximal enzyme activity and efficient chromogen deposition.

| Fixative | Efficacy for Deep Tissue Staining | Rationale |

| Acetone | High | Preserves enzymatic activity effectively and improves permeability for the substrate, allowing detection in deeper tissue areas. nih.gov |

| Glutaraldehyde/Paraformaldehyde | Low to Moderate | Can reduce or inhibit enzyme activity, limiting substrate conversion and detection primarily to superficial tissue layers. nih.gov |

| Formalin | Variable | Often used for frozen sections, but may not be suitable for paraffin-embedded sections due to processing steps that can inactivate enzymes. ihcworld.com |

Strategies for Minimizing Chromogen Diffusion and Enhancing Staining Resolution

A significant challenge in chromogenic histology is the diffusion of the colored precipitate, which can lead to fuzzy localization and poor resolution. Several strategies can be employed to minimize this issue and enhance the precision of the staining.

One key strategy is the selection of the chromogenic system itself. While this compound produces a specific colored product, its properties can be compared to other indolyl-based substrates. For example, in β-galactosidase staining, the substrate 6-chloro-3-indolyl-β-D-galactopyranoside (S-gal) is noted for producing a more diffuse localization compared to the well-defined pattern from X-gal. portico.orgnih.gov This suggests that the specific halogen substitutions on the indole (B1671886) ring influence the precipitation characteristics of the final dimer. The combination of 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) with Nitro Blue Tetrazolium (NBT) is known to yield an intense, black-purple precipitate with sharp band resolution and minimal background staining. thermofisher.com The NBT acts as an electron acceptor, facilitating rapid and localized precipitation of the formazan (B1609692) dye, which helps to confine the signal.

Controlling the rate of the enzymatic reaction is another effective method. A reaction that proceeds at a steady, controlled rate allows for accurate monitoring and can be stopped before significant diffusion occurs. thermofisher.com This can be achieved by optimizing substrate concentration, temperature, and incubation time. youtube.com Allowing the reaction to proceed for extended periods in an attempt to amplify a weak signal often leads to increased background and diffusion. thermofisher.com

The addition of signal enhancers or different metal ions to the substrate solution can also improve resolution. For instance, the color produced by the chromogen 3,3'-Diaminobenzidine (DAB) can be intensified and altered by the addition of nickel, copper, or cobalt, which can enhance sensitivity and create a darker, more defined precipitate. thermofisher.comabcam.com While developed for peroxidase systems, the principle of using additives to modulate the properties of the final precipitate is a valuable strategy for enhancing resolution in other chromogenic applications.

| Strategy | Mechanism | Application Example |

| Chromogen/Substrate System Selection | The chemical properties of the substrate and its resulting dye affect precipitation and diffusion. | Using NBT in conjunction with BCIP leads to a sharp, non-diffusible formazan precipitate. thermofisher.com |

| Controlled Reaction Rate | A slower, steady reaction allows for precise timing to stop the process before the product diffuses away from the enzyme site. | Optimizing incubation time and temperature to prevent over-development of the stain. thermofisher.comyoutube.com |

| Use of Enhancers | Additives can intensify the color and modify the precipitation characteristics of the chromogen for a more defined signal. | Adding nickel to a DAB substrate solution results in a darker, more intense black precipitate compared to the standard brown color. abcam.com |

| Appropriate Fixation | Proper fixation immobilizes the target enzyme, preventing it from moving and causing diffuse staining. | Using acetone to fix tissues can preserve enzyme location and activity for sharp localization. nih.gov |

Advanced Methodological Considerations and Comparative Analyses

Comparative Performance of 5-Bromo-4-chloro-3-indolyl Sulfate (B86663) Against Alternative Arylsulfatase Substrates

The selection of a substrate for measuring arylsulfatase activity is critical and depends on the specific requirements of the assay, such as sensitivity, the need for spatial localization, and instrumentation availability. 5-Bromo-4-chloro-3-indolyl sulfate (X-Sulfate), a chromogenic substrate, is often compared with other substrates like the chromogenic p-nitrocatechol sulfate (pNCS) and the fluorogenic 4-methylumbelliferyl sulfate (MUS).

Sensitivity: Fluorogenic substrates like 4-methylumbelliferyl sulfate (MUS) are generally considered to offer significantly higher sensitivity than chromogenic substrates. nih.govgoogle.com The fluorescent product of the MUS reaction, 4-methylumbelliferone, can be detected at much lower concentrations than the colored precipitate generated by X-Sulfate or pNCS, making fluorometric assays potentially a hundred times more sensitive than colorimetric ones. google.com Assays for arylsulfatase B (ARSB) were initially developed using pNCS and later improved with the more sensitive MUS. mdpi.com

Specificity: The specificity of these substrates is not absolute, as they can be hydrolyzed by various sulfatases. nih.gov For instance, pNCS is cleaved by multiple abundant sulfatases, which can necessitate specific techniques like immunoprecipitation to measure the activity of a particular enzyme like arylsulfatase G (ARSG). nih.gov Similarly, distinguishing between arylsulfatase A and B activity when using these substrates often requires methods like differential inhibition or physical separation. nih.govmdpi.com The indolyl moiety of X-Sulfate is a versatile chemical scaffold used to create substrates for various enzymes, such as β-galactosidase (X-Gal) and β-glucuronidase (X-Gluc), indicating the core structure is not inherently specific to arylsulfatase. wikipedia.orgwikipedia.org

Dynamic Range: The dynamic range of an assay is closely linked to its sensitivity. Fluorogenic assays using MUS typically provide a broader dynamic range due to their higher sensitivity. However, a major drawback of MUS is that its fluorescent product, 4-methylumbelliferone, has a pKa of 7.8, while most arylsulfatases function optimally at acidic pH. nih.gov This necessitates stopping the reaction and adding a base to achieve maximum fluorescence, complicating continuous measurements. nih.gov In contrast, chromogenic substrates like X-Sulfate form an insoluble precipitate, which is excellent for spatial localization in tissues (histochemistry) but can be more challenging for quantitative solution-based assays where product accumulation can cause scattering and non-linear kinetics. dcfinechemicals.comdcfinechemicals.com

Table 1: Comparative Properties of Arylsulfatase Substrates

| Feature | This compound (X-Sulfate) | p-Nitrocatechol Sulfate (pNCS) | 4-Methylumbelliferyl Sulfate (MUS) |

|---|---|---|---|

| Substrate Type | Chromogenic (Indolyl-based) | Chromogenic (Nitrocatechol-based) | Fluorogenic (Umbelliferone-based) |

| Detection Method | Colorimetric (Insoluble blue precipitate) | Colorimetric (Soluble yellow product) | Fluorometric (Fluorescent product) |

| Relative Sensitivity | Moderate | Low to Moderate mdpi.com | High nih.govgoogle.com |

| Primary Output | Insoluble colored product | Soluble colored product | Soluble fluorescent product |

| pH Optimum | Dependent on specific enzyme assay conditions. | Dependent on specific enzyme assay conditions. | Product fluorescence is pH-dependent (pKa ~7.8), often requiring assay termination and pH adjustment for maximal signal. nih.gov |

| Key Advantage | Excellent for spatial localization (histochemistry). dcfinechemicals.com | Simple, established colorimetric assay. nih.govnih.gov | High sensitivity suitable for detecting low enzyme activity. nih.gov |

Histochemistry and Blotting: The primary advantage of this compound is its ability to produce a sharply defined, insoluble blue precipitate at the site of enzyme activity. This makes it an ideal substrate for applications requiring spatial localization, such as immunohistochemistry, in situ hybridization, and Western blotting. dcfinechemicals.com The precipitate does not readily diffuse, providing a clear indication of where the enzyme is located within a tissue section or on a membrane.

Quantitative Assays: For quantitative solution-based assays, such as those performed in microplates, fluorogenic substrates like MUS are generally superior due to their higher sensitivity and the soluble nature of their product. nih.govnih.gov While the soluble product of pNCS hydrolysis can also be quantified spectrophotometrically, its lower sensitivity is a limitation. google.comsigmaaldrich.com The insoluble nature of the X-Sulfate product makes it less suitable for standard solution-based quantitative assays.

Microbiology: In microbiology, chromogenic substrates based on the indolyl framework are widely used in selective media to identify bacterial colonies based on their enzymatic activities. wikipedia.orgnih.gov The formation of a colored colony provides a clear and easily screenable phenotype.

High-Throughput Screening: The high sensitivity and soluble product of fluorogenic substrates make them more amenable to automated, high-throughput screening (HTS) for enzyme inhibitors or activators. nih.gov

Optimization Strategies for Enhanced Signal-to-Noise Ratio and Assay Reliability

Achieving accurate and reproducible results with this compound requires careful optimization to maximize the specific signal while minimizing background noise.

High background noise can obscure the specific signal in enzyme assays. patsnap.com Several strategies can be employed to mitigate this issue:

Blocking Agents: In blotting applications, using effective blocking agents like bovine serum albumin (BSA) or non-fat milk is crucial to prevent non-specific binding of the enzyme conjugate to the membrane. patsnap.comresearchgate.net

Washing Steps: Thorough and optimized washing steps are essential to remove unbound enzyme and excess substrate, which can contribute to background signal. patsnap.comfluorofinder.com

Optimizing Incubation Times: Prolonged incubation can lead to higher background. It is important to determine the optimal incubation time that provides a robust signal without a significant increase in non-specific signal development. patsnap.com

Substrate Stability and Stopping Solutions: Indolyl-based substrates can undergo slow, non-enzymatic hydrolysis or oxidation, contributing to background color. researchgate.net Using freshly prepared substrate solutions and incorporating a stopping solution (e.g., by altering pH or adding a chelator) can terminate the enzymatic reaction, stabilizing the signal and preventing further background development over time. nih.gov

Biological samples, such as cell lysates or tissue homogenates, contain a complex mixture of proteins, including endogenous enzymes that can interfere with the assay. nih.gov

Presence of Multiple Sulfatases: Mammalian cells express numerous sulfatases, many of which are located in lysosomes and can potentially hydrolyze artificial substrates like X-Sulfate. mdpi.comnih.gov This can lead to an overestimation of the activity of the specific enzyme of interest.

Use of Specific Inhibitors: One approach to improve specificity is to use inhibitors that can differentiate between sulfatase isoenzymes. For example, specific concentrations of silver nitrate (B79036) or barium salts have been used to distinguish between arylsulfatase A and B activity. mdpi.com

Sample Pre-treatment: To remove interfering substances, samples can be pre-treated. Immunoprecipitation using an antibody specific to the target sulfatase can isolate the enzyme from the complex biological matrix, allowing for a more accurate activity measurement. duke.edunih.gov This also helps remove potent sulfatase inhibitors like inorganic phosphate (B84403) and sulfate ions that may be present in the sample. mdpi.comnih.gov

Genetic Approaches: In research settings, cells can be genetically modified to overexpress a specific sulfatase, allowing its activity to be studied above the endogenous background. nih.gov

Innovations and Refinements in this compound-Based Methodologies

Research continues to drive innovations in substrate design and assay methodologies to improve the detection of arylsulfatase activity.

Improved Substrates: A significant refinement in arylsulfatase detection has been the development of fluorogenic substrates with more favorable properties. For example, 6,8-difluoro-4-methylumbelliferyl sulfate (DiFMUS) was designed to address the pH limitations of MUS. The product of DiFMUS hydrolysis has a pKa of 4.9, which is much closer to the optimal pH of many lysosomal sulfatases, allowing for continuous, real-time monitoring of enzyme activity without the need for pH adjustment. nih.gov

Novel Activity-Based Probes: Researchers have developed novel probes that generate both a fluorescent and a colorimetric/precipitating signal upon enzymatic cleavage. nih.gov One such probe generates fluorescent N-methyl isoindole in solution, which then polymerizes to form a visible precipitate, combining the benefits of fluorometric sensitivity and colorimetric localization. nih.govnih.gov

Signal Amplification Strategies: In blotting and histochemical techniques, signal amplification methods such as the use of tyramide signal amplification (TSA) can be coupled with enzyme-linked detection to significantly enhance sensitivity, allowing for the detection of low-abundance targets. fluorofinder.com

Application in Advanced Diagnostics: Methodologies are evolving to incorporate classic substrates into modern analytical platforms. For example, while an initial screen for a metabolic disorder might involve measuring a biomarker, a second-tier test could involve a specific enzyme assay using a substrate like X-Sulfate or its alternatives, followed by highly sensitive detection methods like tandem mass spectrometry to confirm a diagnosis. duke.edu

Industrial Applications: The utility of arylsulfatases and their substrates is expanding into industrial biotechnology. For instance, microbial arylsulfatases are being explored for their ability to desulfate agar (B569324), a process that improves the gel strength and quality of this valuable polysaccharide. acs.orgnih.gov

Development of Novel Assay Formats Utilizing this compound

This compound, commonly referred to as X-Sulfate, serves as a pivotal chromogenic substrate in the development of innovative assay formats for detecting sulfatase activity. Its enzymatic hydrolysis yields a blue-colored indigo (B80030) precipitate, providing a distinct visual signal that has been leveraged in various advanced detection methodologies beyond traditional plate-based screening.

One significant advancement is the use of X-Sulfate in in-gel assays for the differentiation of microbial species. In a comparative study, protein lysates from various mycobacterial species were separated on native protein gels and subsequently incubated with different sulfatase substrates. nih.govpnas.org While other substrates like p-nitrophenyl sulfate (p-NPS) and 4-methylumbelliferyl sulfate (4-MUS) were tested, X-Sulfate rapidly produced distinct blue bands, revealing a "sulfatase fingerprint" unique to different species and lineages. nih.govpnas.org This method allows for the rapid visual identification of sulfatase activity patterns directly within the gel matrix.

Another novel application involves its use in reporter gene assays to study gene expression and regulation. For instance, a translational reporter system was developed to identify amino acids involved in RNA binding by the CsrA protein in Campylobacter jejuni. frontiersin.org In this system, the astA gene, which encodes an arylsulfatase, was linked to a specific RNA sequence. The expression of the resulting fusion protein was monitored on plates containing X-Sulfate. The intensity of the blue color produced by the colonies directly reflected the level of AstA expression, providing a visual and quantifiable measure of regulatory activity. frontiersin.org Similarly, X-Sulfate has been used in transformation screening assays where its inclusion in the growth medium allows for the easy identification of transformants expressing a sulfatase reporter gene, indicated by the appearance of a blue halo around the colonies. nih.gov

Furthermore, X-Sulfate is integral to directed evolution studies aimed at improving enzyme function. In a high-throughput screening procedure designed to enhance sulfatase activity, X-Sulfate was used in a secondary screening step. biorxiv.orgbiorxiv.org After an initial sort of enzyme variants displayed on the surface of E. coli, colonies were tested for their ability to convert X-Sulfate. Variants that turned visibly blue within a specific timeframe were selected as positive hits for further quantitative analysis, demonstrating the substrate's utility in multi-step screening workflows. biorxiv.org

The versatility of X-Sulfate is also highlighted in its application for identifying and characterizing new enzymes from diverse environments. Researchers have used M9 minimal media supplemented with X-Sulfate to specifically screen for and isolate arylsulfatase-producing bacteria from the soybean rhizosphere. Bacteria possessing the enzyme formed blue colonies, enabling their straightforward isolation and subsequent characterization. mdpi.com

Table 1: Comparison of Substrates in an In-Gel Sulfatase Assay for Mycobacterial Lysates

| Substrate | Concentration | Observation | Reference |

|---|---|---|---|

| This compound (X-Sulf) | 10 mM | Rapidly produced six distinct blue bands. | nih.govpnas.org |

| p-Nitrophenyl sulfate (p-NPS) | 10 mM | Revealed only four pale yellow bands. | nih.govpnas.org |

| 4-Methylumbelliferyl sulfate (4-MUS) | 1 mM | Produced 20 fluorescent bands. | nih.govpnas.org |

| DDAO-sulfate | 25 µM | Revealed over 45 fluorescent bands. | nih.govpnas.org |

Integration with Automated Systems for High-Throughput Screening

The properties of this compound make it highly suitable for integration into automated systems for high-throughput screening (HTS). HTS platforms are essential for rapidly screening large libraries of chemical compounds or enzyme variants, a process critical in drug discovery and enzyme engineering. biorxiv.org The clear, colorimetric signal produced upon the enzymatic cleavage of X-Sulfate is readily detectable by automated readers, facilitating rapid and quantitative analysis.

A prime example of this integration is in the directed evolution of sulfatases. A lysis-free HTS procedure was developed combining E. coli autodisplay with microdroplet-based single-variant activity sorting. biorxiv.orgbiorxiv.org In this workflow, cells displaying sulfatase variants are encapsulated in microdroplets for an initial sort. Subsequently, positive hits are re-grown and subjected to a secondary screen on solid media or in microtiter plates containing X-Sulfate. biorxiv.orgbiorxiv.org The development of the blue chromophore can be monitored by automated colony pickers or plate readers, allowing for the rapid processing of thousands of variants. biorxiv.org

Patents for rapid read-out biological indicators also describe the use of X-Sulfate in automated systems for detecting the efficacy of sterilization processes. google.comgoogle.comgoogle.com.af In these systems, a biological indicator containing a known microorganism with sulfatase activity is exposed to a sterilization cycle. Afterwards, it is incubated with X-Sulfate. The presence or absence of active enzyme is determined by an automated reader, such as a colorimeter, which detects the production of the colored product. google.comgoogle.com This provides a rapid, automated result, significantly faster than traditional incubation-based methods. google.com

The use of X-Sulfate in microtiter plate-based assays is another key area of automation. For instance, in quantifying the activity of arylsulfatase from Campylobacter jejuni, an assay was used that measures the conversion of a substrate. While this specific study used nitrophenylsulfate for quantification, the initial screening and reporter assays often utilize X-Sulfate on plates, which can be imaged and quantified using automated systems. frontiersin.org The distinct color change simplifies the development of algorithms for automated image analysis to score positive hits in large-scale screens.

Table 2: Applications of this compound in Automated and High-Throughput Systems

| Application Area | Assay Format / System | Role of this compound | Detection Method | Reference |

|---|---|---|---|---|

| Enzyme Directed Evolution | Microdroplet sorting & plate screening | Secondary screening substrate to identify improved sulfatase variants. | Visual (blue color formation) for hit selection. | biorxiv.orgbiorxiv.org |

| Sterilization Monitoring | Rapid read-out biological indicator | Chromogenic substrate to detect residual enzyme activity post-sterilization. | Automated colorimeter or fluorometer. | google.comgoogle.com |

| Reporter Gene Assays | Plate-based screening of transformants | Reporter substrate to visually confirm gene expression. | Automated imaging and colony picking systems. | frontiersin.orgnih.gov |

| Microbial Screening | Culture on minimal media plates | Selective chromogenic agent to identify arylsulfatase-producing bacteria. | Visual identification of blue colonies. | mdpi.com |

Compound Reference Table

| Compound Name | Abbreviation |

|---|---|

| This compound | X-Sulfate, X-Sulf |

| 4-Nitrophenyl sulfate | p-NPS |

| 4-Methylumbelliferyl sulfate | 4-MUS |

| 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)–sulfate | DDAO-sulfate |

| p-Nitrocatechol sulfate | |

| 3-Indoxyl sulfate |

Future Research Directions and Theoretical Advancements in 5 Bromo 4 Chloro 3 Indolyl Sulfate Studies

Exploration of New Enzymatic Targets and Biological Applications Beyond Arylsulfatases

The core structure of 5-bromo-4-chloro-3-indolyl moiety serves as a versatile chromogenic reporter. By modifying the chemical group attached to the 3-hydroxyl position of the indole (B1671886) ring, it is possible to design substrates for a wide range of enzymes. This principle is already well-established with several commercially available indolyl-based substrates. For instance, 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) is a widely used substrate for alkaline phosphatase, while 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) is a key reagent for detecting β-galactosidase activity. wikipedia.org Similarly, derivatives for detecting β-glucuronidase and β-glucosidase are also available. inalcopharm.com

Future research will likely focus on synthesizing novel derivatives of 5-bromo-4-chloro-3-indolyl sulfate (B86663) to target other classes of enzymes. By replacing the sulfate group with other chemical moieties, it may be possible to create substrates for enzymes such as:

Phosphatases: While BCIP exists, novel indolyl-based phosphate substrates with different kinetic properties or solubility could be developed.

Glycosidases: The synthesis of indolyl-linked carbohydrates could expand the repertoire of substrates for various glycosidases, crucial enzymes in many biological processes.

Esterases: Linking fatty acids or other esters to the indolyl core could yield substrates for detecting esterase and lipase (B570770) activity.

Peptidases: The attachment of specific peptide sequences to the indolyl group could create novel substrates for detecting protease activity, which is implicated in numerous diseases.

The development of such substrates would open up new avenues for the use of indolyl-based chromogenic detection in diagnostics, molecular biology, and drug discovery.

Rational Design and Synthesis of Modified Indolyl Sulfate Substrates for Improved Characteristics

The rational design of enzyme substrates involves the targeted modification of a substrate's chemical structure to enhance its properties. For 5-bromo-4-chloro-3-indolyl sulfate and its analogs, future research will focus on several key areas of improvement:

Enhanced Solubility: The insolubility of the resulting indigo (B80030) dye, while useful for localization, can be a limitation in certain quantitative assays. Modifications to the indole ring, such as the introduction of charged or polar functional groups, could increase the solubility of the chromogenic product, enabling more accurate spectrophotometric quantification.

Tuning of Kinetic Properties: The affinity (Km) and turnover rate (kcat) of the substrate with its target enzyme are critical for assay sensitivity and speed. By altering the electronic properties of the indole ring through the addition of electron-donating or electron-withdrawing groups, it may be possible to modulate the enzyme-substrate interaction and optimize the reaction kinetics for specific applications.

Alteration of the Chromogen's Spectral Properties: The blue color of the 5,5'-dibromo-4,4'-dichloro-indigo product is well-characterized. However, for multiplexing applications where multiple enzyme activities are measured simultaneously, it would be advantageous to have a palette of different colored products. The synthesis of indolyl sulfate analogs with different substituents on the aromatic ring could lead to the formation of indigo dyes with distinct colors (e.g., red, purple, green), enabling the simultaneous detection of several enzymes.

Improved Stability: The stability of the substrate under various experimental conditions (e.g., pH, temperature) is crucial for reliable and reproducible results. Rational design can be employed to create more robust substrates that are less prone to spontaneous degradation.

The synthesis of these modified substrates will leverage advances in organic chemistry to create a new generation of indolyl-based reporters with tailored characteristics for a wide range of biological and biotechnological applications.

Integration of this compound Assays with Advanced Analytical and Imaging Technologies

The insoluble nature of the indigo precipitate formed from this compound makes it particularly amenable to advanced imaging techniques. Future research will focus on integrating these chromogenic assays with state-of-the-art analytical and imaging platforms to provide unprecedented spatial and temporal information about enzyme activity.

Mass Spectrometry Imaging (MSI): This powerful technique allows for the label-free visualization of the spatial distribution of molecules in tissue sections. By performing an enzyme histochemistry reaction with this compound directly on a tissue slice, MSI can be used to map the precise location of arylsulfatase activity at a high resolution. This approach avoids the potential artifacts associated with traditional light microscopy and provides unambiguous identification of the enzymatic product based on its mass-to-charge ratio.

Advanced Microscopy Techniques: The study of the precipitation process of the indigo dye at the subcellular level can provide valuable insights into enzyme localization and kinetics. High-resolution microscopy techniques such as:

Super-resolution microscopy: Techniques like STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy) can overcome the diffraction limit of light, allowing for the visualization of the indigo precipitate with nanoscale resolution.

Correlative Light and Electron Microscopy (CLEM): This approach combines the advantages of fluorescence microscopy for identifying the location of the enzymatic reaction with the high-resolution structural information provided by electron microscopy. This would allow for the precise localization of arylsulfatase activity within specific cellular organelles.

In situ Raman and IR Spectroscopy: These vibrational spectroscopy techniques can be used to chemically identify the indigo dye directly within a biological sample, providing a non-destructive method for mapping enzyme activity. rsc.orgresearchgate.net

The integration of these advanced technologies with indolyl sulfate assays will provide a more comprehensive understanding of enzyme function in complex biological systems.

Computational and Theoretical Modeling of Enzyme-Substrate Interactions and Chromogen Dynamics

Computational and theoretical modeling are becoming increasingly important tools in enzymology and substrate design. In the context of this compound, these approaches can provide valuable insights that are difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic interactions between this compound and the active site of arylsulfatase. These simulations can reveal the key amino acid residues involved in substrate binding and catalysis, providing a basis for the rational design of more specific and efficient substrates. plos.org Furthermore, MD simulations can be used to predict how mutations in the enzyme might affect its activity, which is crucial for understanding the molecular basis of certain genetic diseases.

Quantum Mechanics (QM) and Hybrid QM/MM Methods: The enzymatic cleavage of the sulfate group and the subsequent formation of the indigo dye are chemical reactions that can be studied using quantum mechanical methods. QM calculations can elucidate the detailed mechanism of these reactions, including the transition state structures and activation energies. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the active site quantum mechanically and the rest of the protein with classical mechanics, can provide a more accurate description of the enzymatic reaction in its biological context.

Modeling of Chromogen Dynamics: The formation of the insoluble indigo precipitate is a complex process involving the dimerization and oxidation of the initially formed indoxyl intermediate. Theoretical models can be developed to describe the kinetics of this process, taking into account factors such as the concentration of the indoxyl intermediate, the presence of oxidizing agents, and the local environment. These models can help to optimize assay conditions for better localization and quantification of the enzymatic activity. Theoretical studies on the spectroscopic properties of indigo and its derivatives can also aid in the design of new chromogens with desired spectral characteristics. researchgate.net

By combining computational and experimental approaches, researchers can gain a deeper and more quantitative understanding of the entire process, from enzyme-substrate recognition to the formation of the final colored product.

Q & A

Q. What is the primary application of 5-Bromo-4-chloro-3-indolyl sulfate in enzymatic assays?

This compound is widely used as a chromogenic substrate for detecting sulfatase activity. Upon enzymatic hydrolysis, it releases an indoxyl derivative that undergoes oxidative dimerization to form a blue precipitate, enabling visual or spectrophotometric detection of enzyme activity. Methodologically, researchers incorporate it into solid or liquid media (e.g., minimal agar plates buffered at pH 5.5 for acidic sulfatases) and monitor color development over time .

Q. How should this compound be prepared and stored for optimal stability?

The compound is typically dissolved in a Tris-Cl buffer (pH 7.5) or water at 10 mM and applied directly to bacterial colonies or liquid cultures. For long-term storage, the potassium salt form (C₈H₄BrClKNO₄S) is recommended, kept frozen (<-20°C) in inert gas-purged containers to prevent degradation from light, heat, or moisture .

Q. What experimental controls are essential when using this substrate in sulfatase assays?

Key controls include:

- Negative control : A strain lacking sulfatase activity (e.g., aslA mutants in Salmonella).

- Substrate stability control : Uninoculated media with the substrate to rule out non-enzymatic hydrolysis.

- Positive control : A strain with confirmed sulfatase activity (e.g., wild-type Salmonella enterica). These controls help distinguish true enzymatic activity from abiotic artifacts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in sulfatase activity rates between bacterial strains?

Variable activity may arise from differences in enzyme expression (e.g., aslA transcript levels), pH sensitivity, or nutrient availability. To address this:

- Quantify mRNA levels via qPCR to correlate gene expression with activity.

- Test activity under varying pH conditions (e.g., pH 5.5 vs. 7.0) using buffered media.

- Include internal standards like 4-nitrophenyl sulfate for quantitative comparisons .

Q. What are the advantages and limitations of this compound compared to other sulfatase substrates?

- Advantages : High sensitivity (visual detection), compatibility with colony-based assays, and specificity for sulfatases over phosphatases.

- Limitations : Qualitative results unless coupled with spectrophotometry; slower reaction kinetics than 4-nitrophenyl sulfate, which allows real-time UV quantification. For quantitative studies, combine both substrates: use 4-nitrophenyl sulfate for kinetic analysis and this compound for spatial localization .

Q. How can assay conditions be optimized for detecting promiscuous sulfatase activity in algae or fungi?

- Induction phase : Pre-culture organisms under sulfate-deficient conditions to upregulate sulfatases.

- Substrate concentration : Titrate this compound (e.g., 1–10 mM) to balance sensitivity and background noise.

- Incubation time : Extend observation periods (e.g., 24–72 hours) for slow-growing species.

- Cross-verification : Validate results with alternative substrates (e.g., p-nitrocatechol sulfate) .

Q. How can researchers troubleshoot assays where no color development occurs despite confirmed sulfatase activity?

- Substrate degradation : Verify substrate integrity via HPLC or fresh preparation.

- Oxidative conditions : Ensure the presence of oxygen for indoxyl dimerization; anaerobic environments inhibit color formation.

- Enzyme cofactors : Supplement media with Ca²⁺ or Mg²⁺, which are required by some sulfatases .

Q. What methodologies are suitable for kinetic studies of sulfatases using this substrate?

- Michaelis-Menten kinetics : Measure initial reaction rates at varying substrate concentrations (0.1–10 mM) in buffered solutions.

- Stop-flow assays : Quench reactions with NaOH and quantify liberated indoxyl derivatives via absorbance at 615 nm.

- Zymography : Separate proteins via native PAGE, incubate gels with the substrate, and quantify activity bands densitometrically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.